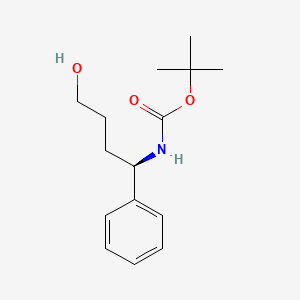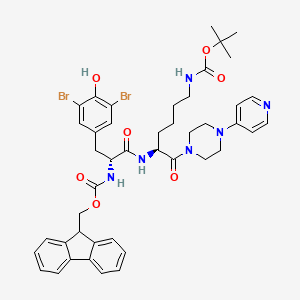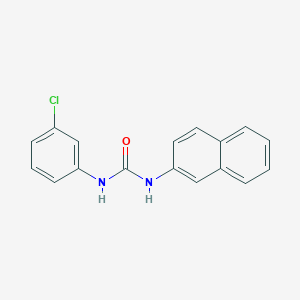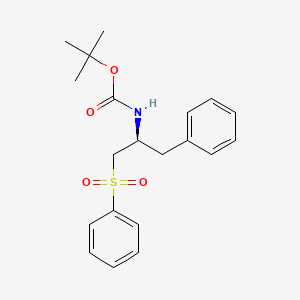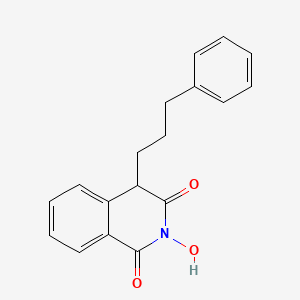
3-(1-Hydroxybutan-2-yl)-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxybutan-2-yl)-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and additional functional groups that may enhance its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxybutan-2-yl)-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common approach is to start with a quinazolinone derivative and introduce the hydroxybutyl and dimethoxy groups through a series of substitution and addition reactions. The sulfanyl group can be introduced via thiolation reactions using appropriate thiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow chemistry techniques to enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis would be a key consideration.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxybutan-2-yl)-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in acetone)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted quinazolinone derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxybutan-2-yl)-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxybutyl and dimethoxy groups may enhance the compound’s binding affinity and specificity, while the sulfanyl group could contribute to its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Ethambutol: A compound with a similar hydroxybutyl group, used as an anti-tuberculosis agent.
Xanthones: Compounds with a similar quinazolinone core, known for their biological activities.
Uniqueness
3-(1-Hydroxybutan-2-yl)-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the combination of its functional groups, which may confer enhanced biological activity and chemical reactivity compared to similar compounds. The presence of both hydroxybutyl and sulfanyl groups in the same molecule is relatively rare and could lead to novel applications in various fields.
Properties
CAS No. |
731003-73-9 |
|---|---|
Molecular Formula |
C14H18N2O4S |
Molecular Weight |
310.37 g/mol |
IUPAC Name |
3-(1-hydroxybutan-2-yl)-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H18N2O4S/c1-4-8(7-17)16-13(18)9-5-11(19-2)12(20-3)6-10(9)15-14(16)21/h5-6,8,17H,4,7H2,1-3H3,(H,15,21) |
InChI Key |
NXHLWUWLYVEPPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)N1C(=O)C2=CC(=C(C=C2NC1=S)OC)OC |
solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B11831754.png)
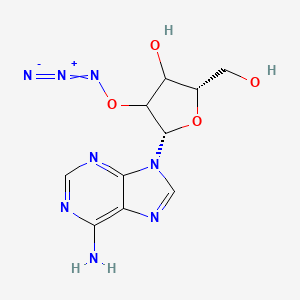
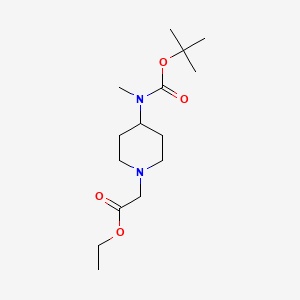
![4'-(Methoxy(methyl)carbamoyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11831768.png)
![(4aR,7R,8S,8aS)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831769.png)
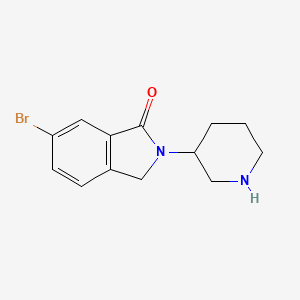

![2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride](/img/structure/B11831780.png)
